

A Technical Guide to the Physicochemical Properties of 12-Pentacosanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **12-Pentacosanone**

Cat. No.: **B13425566**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Pentacosanone, a long-chain aliphatic ketone, is a molecule of interest in various research domains due to its structural characteristics. A thorough understanding of its physicochemical properties is fundamental for its application in medicinal chemistry, materials science, and other areas of chemical research. This technical guide provides a summary of the known properties of **12-Pentacosanone** and outlines detailed experimental protocols for the determination of its key physicochemical characteristics. While experimental data for this specific molecule is not widely available in public literature, this guide furnishes the necessary methodological framework for its comprehensive characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of **12-Pentacosanone** are summarized in the table below. It is important to note that while some properties like molecular formula and weight are calculated and confirmed, others such as melting and boiling points are yet to be extensively reported in peer-reviewed literature.

Property	Value	Source
CAS Number	22026-18-2	1 , 2
Molecular Formula	C ₂₅ H ₅₀ O	3
Molecular Weight	366.67 g/mol	3
IUPAC Name	Pentacosan-12-one	1
Synonyms	Laurone, Diundecyl ketone	4

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies for determining the key physicochemical properties of a solid organic compound like **12-Pentacosanone**.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.[\[5\]](#)[\[6\]](#) The capillary tube method is a standard and widely used technique.[\[7\]](#)

Apparatus:

- Melting point apparatus (e.g., MelTemp or DigiMelt)[\[5\]](#)
- Capillary tubes (sealed at one end)[\[8\]](#)
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the **12-Pentacosanone** sample is completely dry. If necessary, pulverize a small amount of the solid into a fine powder. Load the capillary tube by tapping the open end into the sample until it is filled to a height of 2-3 mm. Pack the sample into the closed end by tapping the tube or dropping it through a long glass tube.

- **Measurement:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating Rate:** If the approximate melting point is unknown, perform a rapid initial determination by heating at a rate of 10-20 °C per minute. For an accurate measurement, use a slower heating rate of about 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the estimated melting point.
- **Data Recording:** Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a liquid (the end of the melting range). A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.

Boiling Point Determination

For high molecular weight compounds that may decompose at their atmospheric boiling point, vacuum distillation or micro-boiling point determination methods are often employed. The Thiele tube method is a suitable micro-scale technique.

Apparatus:

- Thiele tube
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner)
- Mineral oil

Procedure:

- **Setup:** Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

- Sample Preparation: Place a small amount of **12-Pentacosanone** into the small test tube. Invert a capillary tube (sealed end up) and place it inside the test tube with the sample.
- Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into the Thiele tube.
- Heating: Gently heat the side arm of the Thiele tube with a continuous, gentle flame.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
- Data Recording: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube. Record the barometric pressure at the time of the experiment.

Solubility Profile

Determining the solubility of **12-Pentacosanone** in a range of solvents provides insight into its polarity and potential applications.

Apparatus:

- Small test tubes
- Vortex mixer
- Graduated pipettes

Solvents to Test:

- Water (polar, protic)
- 5% Sodium Hydroxide (aqueous base)
- 5% Sodium Bicarbonate (aqueous weak base)
- 5% Hydrochloric Acid (aqueous acid)
- Ethanol (polar, protic)

- Acetone (polar, aprotic)
- Dichloromethane (nonpolar)
- Hexane (nonpolar)

Procedure:

- Sample Preparation: Add approximately 10 mg of **12-Pentacosanone** to a small test tube.
- Solvent Addition: Add 1 mL of the test solvent to the test tube.
- Mixing: Vigorously shake or vortex the test tube for 10-20 seconds to ensure thorough mixing.
- Observation: Let the mixture stand for at least 30 seconds. Observe whether the solid has completely dissolved. If the compound is insoluble, it will remain as a separate phase.
- Classification: Record the compound as soluble, partially soluble, or insoluble in each solvent. For aqueous solutions, the pH can be checked with litmus paper to identify acidic or basic properties if the compound dissolves.

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule.

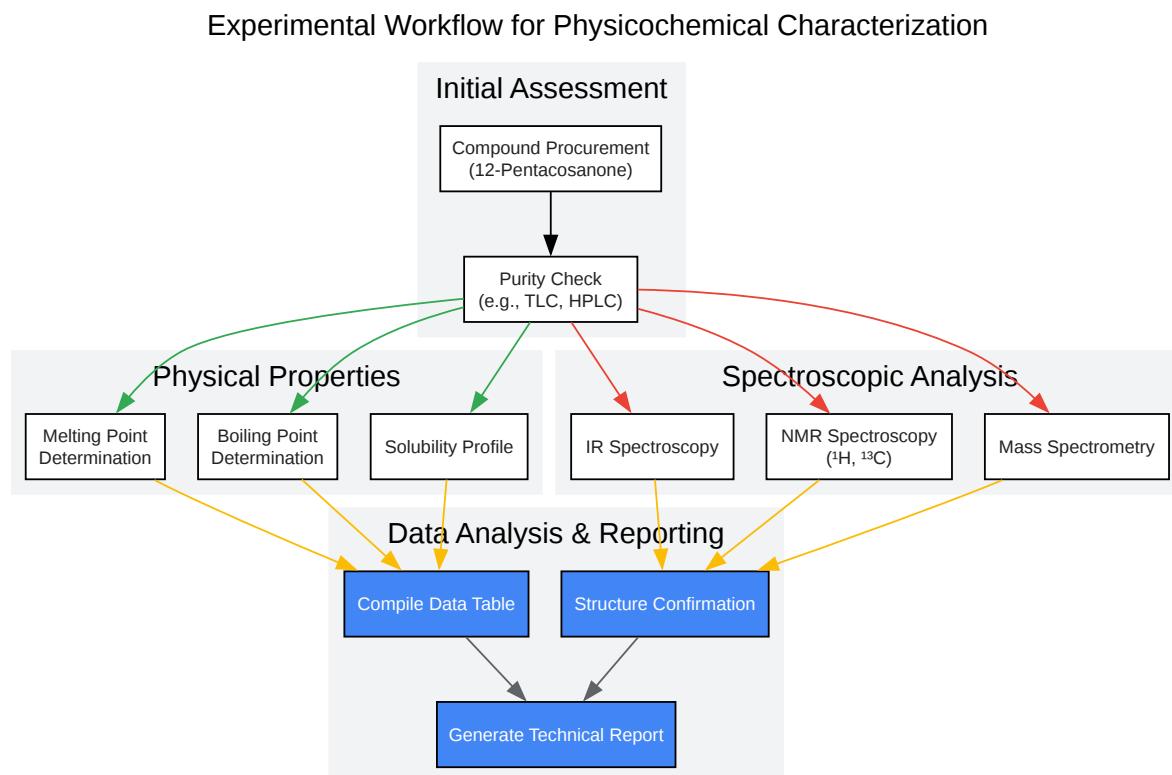
Procedure (Thin Solid Film Method):

- Dissolve a small amount (approx. 50 mg) of **12-Pentacosanone** in a few drops of a volatile solvent like methylene chloride or acetone.
- Place a drop of this solution onto a salt plate (e.g., NaCl).
- Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
- Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

Procedure:

- Sample Preparation: Accurately weigh 5-25 mg of **12-Pentacosanone** for ^1H NMR or 50-100 mg for ^{13}C NMR.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl_3 , DMSO-d_6).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial. Gentle heating or vortexing can aid dissolution.
- Filtering: If any particulate matter is present, filter the solution through a pipette with a cotton plug into a clean NMR tube.
- Analysis: Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's operating procedures, which typically involve locking, shimming, and tuning before acquisition.


Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Procedure (General):

- Ionization: The sample is introduced into the mass spectrometer and ionized. For a relatively non-volatile solid like **12-Pentacosanone**, techniques like Electron Impact (EI) with a direct insertion probe or soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) after dissolving the sample in a suitable solvent are appropriate.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z . The molecular ion peak will correspond to the molecular weight of **12-Pentacosanone**.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a solid organic compound such as **12-Pentacosanone**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2-Pentacosanone | C25H50O | CID 547856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 12-TRICOSANONE | CAS#:540-09-0 | Chemsoc [chemsrc.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 12-Pentacosanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13425566#what-are-the-physicochemical-properties-of-12-pentacosanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com